molecular formula C16H17NO4S B6501927 methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate CAS No. 1351616-90-4

methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate

Cat. No.: B6501927
CAS No.: 1351616-90-4
M. Wt: 319.4 g/mol
InChI Key: VYEGYOXRLVTHHB-UHFFFAOYSA-N
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Description

Methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate: is a complex organic compound featuring a thiophene ring, a carbamoyl group, and a benzoate ester. This compound is part of a broader class of thiophene derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald synthesis, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions usually require a strong base and a high-temperature environment to facilitate the formation of the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of thiophene derivatives like methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, thiophene derivatives are used as intermediates in the synthesis of more complex molecules. They are also employed in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biology: Thiophene derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. They are used in the design of new drugs and therapeutic agents.

Medicine: In medicine, thiophene derivatives are explored for their potential as anti-inflammatory, antipsychotic, and antitumor agents. They are also used in the treatment of various diseases, such as arthritis and cancer.

Industry: In industry, thiophene derivatives are utilized as corrosion inhibitors, additives in lubricants, and components in organic synthesis.

Mechanism of Action

The mechanism by which methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate exerts its effects involves interaction with specific molecular targets and pathways. The thiophene ring can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism may vary depending on the specific biological context and the derivatives involved.

Comparison with Similar Compounds

  • Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Another thiophene derivative with similar structural features.

  • Tioconazole: A thiophene-based antifungal agent.

  • Dorzolamide: A thiophene derivative used in the treatment of glaucoma.

Uniqueness: Methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other thiophene derivatives. Its ability to undergo various chemical reactions and its diverse applications in science and industry highlight its importance.

Properties

IUPAC Name

methyl 4-[(2-hydroxy-2-thiophen-2-ylpropyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-16(20,13-4-3-9-22-13)10-17-14(18)11-5-7-12(8-6-11)15(19)21-2/h3-9,20H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGYOXRLVTHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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